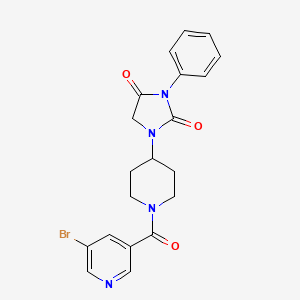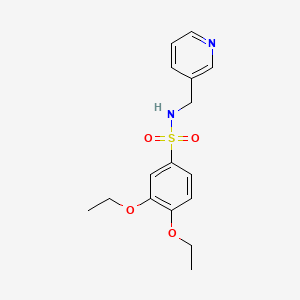
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C16H20N2O2 . It is related to the class of organic compounds known as phenylalkylamines .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate sulfonyl chloride with an amine. For example, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide .Molecular Structure Analysis
The molecular structure of this compound includes a benzenesulfonamide core with a pyridin-3-ylmethyl group and two ethoxy groups attached .Wirkmechanismus
The mechanism of action of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its binding to the sigma-1 receptor. This binding results in the modulation of various cellular processes, including the regulation of ion channels and the release of neurotransmitters. Additionally, this compound has been found to have an effect on the endoplasmic reticulum, which is a cellular organelle that is involved in protein synthesis and folding.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have an effect on the release of dopamine, which is a neurotransmitter that is involved in reward, motivation, and pleasure. Additionally, this compound has been found to have an effect on the activity of GABA, which is an inhibitory neurotransmitter that is involved in the regulation of anxiety and sleep.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has several advantages for use in lab experiments. It has been found to be a selective ligand for the sigma-1 receptor, which means that it has a high affinity for this protein and does not bind to other receptors. Additionally, this compound has been found to be stable in solution and can be easily synthesized in the lab.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that it has not been extensively studied in vivo, which means that its effects on living organisms are not well understood. Additionally, this compound has been found to be toxic at high concentrations, which limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide. One potential direction is the study of its effects on various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be used to study the sigma-1 receptor and its role in cellular processes. Finally, further research could be done to optimize the synthesis of this compound and to develop more selective ligands for the sigma-1 receptor.
Synthesemethoden
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis begins with the reaction of pyridine-3-carboxaldehyde with 3,4-diethoxybenzylamine to form a Schiff base. The Schiff base is then reacted with p-toluenesulfonyl chloride to form the sulfonamide. Finally, the sulfonamide is deprotected using hydrochloric acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including ion channel regulation, neurotransmitter release, and cell survival.
Eigenschaften
IUPAC Name |
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-21-15-8-7-14(10-16(15)22-4-2)23(19,20)18-12-13-6-5-9-17-11-13/h5-11,18H,3-4,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVESMSYGJTKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2395394.png)
![2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2395395.png)
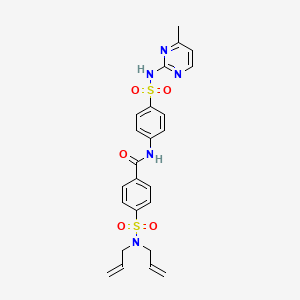


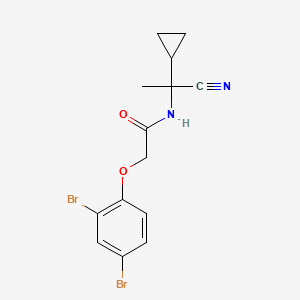

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2395407.png)

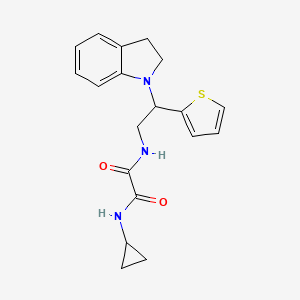
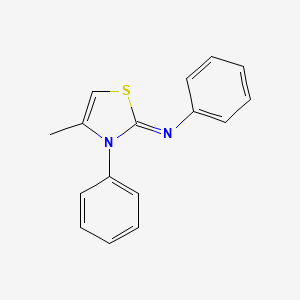
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2395415.png)
![2-[(3-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2395416.png)
